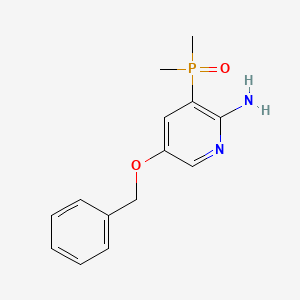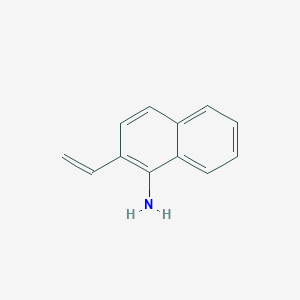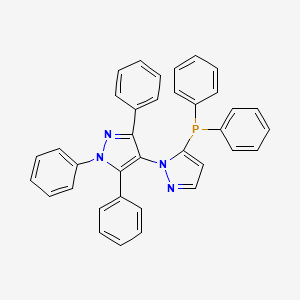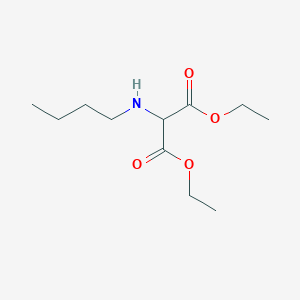![molecular formula C23H42GdN5O13 B14111034 gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B14111034.png)
gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It consists of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) as a chelating agent, and gadolinium (Gd3+), and is used in the form of the meglumine salt . This compound is known for its strong paramagnetic properties, which enhance the quality of MRI images by altering the magnetic properties of nearby water molecules .
Vorbereitungsmethoden
The preparation of gadolinium DOTA meglumine involves several steps:
Synthesis of DOTA: The organic acid DOTA is synthesized through a series of chemical reactions involving cyclen (1,4,7,10-tetraazacyclododecane) and bromoacetic acid.
Complexation with Gadolinium: DOTA is then reacted with gadolinium oxide (Gd2O3) in the presence of a solvent to form the gadolinium-DOTA complex.
Formation of Meglumine Salt: The final step involves reacting the gadolinium-DOTA complex with meglumine to form gadolinium DOTA meglumine.
Industrial production methods typically involve heating water for injection to about 80°C, adding DOTA, and stirring well. The reaction mixture is then combined with gadolinium oxide and meglumine, and the product is purified to achieve high purity and yield .
Analyse Chemischer Reaktionen
Gadolinium DOTA meglumine undergoes various chemical reactions, including:
Chelation: The primary reaction is the chelation of gadolinium ions by DOTA, forming a stable complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common reagents used in these reactions include bromoacetic acid, cyclen, and gadolinium oxide . The major product formed is the gadolinium-DOTA complex, which is then converted to the meglumine salt .
Wissenschaftliche Forschungsanwendungen
Gadolinium DOTA meglumine has a wide range of scientific research applications:
Medical Imaging: It is extensively used as a contrast agent in MRI to enhance the visibility of internal structures, particularly in the brain, spine, and blood vessels
Biological Research: The compound is used in cellular NMR spectroscopy to distinguish between intracellular and extracellular spaces.
Wirkmechanismus
The mechanism of action of gadolinium DOTA meglumine involves its paramagnetic properties. When placed in a magnetic field, the gadolinium ion develops a magnetic moment, which enhances the signal intensity of tissues during MRI imaging . This effect is primarily due to the reduction in T1 relaxation time (and to some extent T2 and T2* relaxation times) of nearby water molecules . The compound targets areas with disrupted blood-brain barriers or abnormal vascularity, making it useful for detecting lesions and other abnormalities .
Vergleich Mit ähnlichen Verbindungen
Gadolinium DOTA meglumine is unique due to its high thermodynamic, apparent, and kinetic stability, attributed to its macrocyclic structure . Similar compounds include:
Gadopentetate Dimeglumine: Another gadolinium-based contrast agent used in MRI, but with a linear structure, making it less stable compared to gadolinium DOTA meglumine.
Gadobutrol: A macrocyclic gadolinium-based contrast agent with similar stability and safety profiles.
Gadoteridol: Another macrocyclic gadolinium-based contrast agent with comparable properties.
Gadolinium DOTA meglumine stands out due to its favorable safety profile and reduced tendency for gadolinium dechelation .
Eigenschaften
Molekularformel |
C23H42GdN5O13 |
|---|---|
Molekulargewicht |
753.9 g/mol |
IUPAC-Name |
gadolinium(3+);hydron;(2R,3R)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C16H28N4O8.C7H17NO5.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);4-13H,2-3H2,1H3;/q;;+3/p-3/t;4?,5-,6?,7-;/m.1./s1 |
InChI-Schlüssel |
RYHQMKVRYNEBNJ-XAHAQKTASA-K |
Isomerische SMILES |
[H+].CNCC(C([C@@H]([C@@H](CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Kanonische SMILES |
[H+].CNCC(C(C(C(CO)O)O)O)O.C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14110958.png)



![2,2'-[(3-ethynylphenyl)imino]bis-Ethanesulfonyl fluoride](/img/structure/B14110968.png)

![(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B14110981.png)
![Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110993.png)
![(2S)-2-{[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-2-{[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]carbamoyl}ethyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methyl-N-[(2S)-3-methyl-2-(methylamino)butanoyl]butanamide](/img/structure/B14110994.png)
![1-(4-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111005.png)
![BenzeneMethanol,-[[[2-(4-nitrophenyl)ethyl]aMino]Methyl]-, (R)](/img/structure/B14111012.png)
![(2Z)-[2-(4-methylphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14111018.png)

![6-Ethyl-2-[(2-hydroxy-5-methylphenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B14111042.png)
